![molecular formula C17H17F2N3O3 B5291480 N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide](/img/structure/B5291480.png)
N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide, commonly known as Dapagliflozin, is a sodium-glucose co-transporter 2 (SGLT2) inhibitor. It is a drug used for the treatment of type 2 diabetes mellitus. The drug works by inhibiting the SGLT2 protein, which is responsible for the reabsorption of glucose in the kidneys. By inhibiting this protein, the drug allows excess glucose to be excreted in the urine, thereby reducing blood glucose levels.
Mechanism of Action
Dapagliflozin works by inhibiting the N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide protein, which is responsible for the reabsorption of glucose in the kidneys. By inhibiting this protein, the drug allows excess glucose to be excreted in the urine, thereby reducing blood glucose levels. The drug also promotes weight loss by reducing the reabsorption of calories from glucose in the kidneys.
Biochemical and Physiological Effects:
Dapagliflozin has been shown to have several biochemical and physiological effects. The drug reduces blood glucose levels, improves glycemic control, and reduces the risk of cardiovascular disease in patients with type 2 diabetes. The drug also promotes weight loss by reducing the reabsorption of calories from glucose in the kidneys. Additionally, the drug has been shown to improve insulin sensitivity and reduce insulin resistance in patients with type 2 diabetes.
Advantages and Limitations for Lab Experiments
Dapagliflozin has several advantages for lab experiments. The drug is highly selective for the N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide protein, which makes it a useful tool for studying the role of this protein in glucose reabsorption in the kidneys. The drug is also well-tolerated and has a low risk of adverse effects. However, the drug has some limitations for lab experiments. The drug is only effective in patients with type 2 diabetes, which limits its applicability to other metabolic disorders. Additionally, the drug may interact with other medications, which can complicate experimental design.
Future Directions
There are several potential future directions for research on Dapagliflozin. One area of research is the use of the drug in combination with other medications for the treatment of type 2 diabetes. Another area of research is the use of the drug in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Additionally, further research is needed to fully understand the mechanism of action of the drug and its effects on the body.
Synthesis Methods
Dapagliflozin is synthesized by a series of chemical reactions. The synthesis involves the reaction of 2,4-difluorobenzyl alcohol with pyridine-3-carboxaldehyde to form the intermediate compound, 2-(2,4-difluorophenoxy)pyridine-3-carbinol. The intermediate compound is then reacted with N-acetyl-D-alanine methyl ester to form the final product, Dapagliflozin.
Scientific Research Applications
Dapagliflozin has been extensively studied for its efficacy in the treatment of type 2 diabetes mellitus. Clinical trials have shown that the drug is effective in reducing blood glucose levels, improving glycemic control, and reducing the risk of cardiovascular disease in patients with type 2 diabetes. The drug has also been studied for its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
properties
IUPAC Name |
(2R)-2-acetamido-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3/c1-10(22-11(2)23)16(24)21-9-12-4-3-7-20-17(12)25-15-6-5-13(18)8-14(15)19/h3-8,10H,9H2,1-2H3,(H,21,24)(H,22,23)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBRYNIPXYPNAI-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.